(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is an organic compound characterized by the presence of two hydroxyimino groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product through further reaction with hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism .
Comparison with Similar Compounds
- (2Z,3E)-3-(hydroxyimino)butan-2-ylidene benzohydrazide
- (2Z,3E)-6-bromo-3-(hydroxyimino)indolin-2-ylideneindolin-2-one
- N-[(1Z,2Z,3E)-2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine
Comparison: (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is unique due to its cyclohexanone ring structure and the presence of two hydroxyimino groups. This structural feature distinguishes it from other similar compounds, which may have different ring systems or substituents. The compound’s ability to form stable metal complexes and its potential biological activities make it a valuable subject of study in various fields of research .
Properties
IUPAC Name |
(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3/b9-5+,10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCVZVLHXMHFB-WMARFAMYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)C(=NO)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\O)/C(=N/O)/C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.